molecular formula C7H9Cl3O3 B14641469 3-(2,2,2-Trichloro-1-hydroxyethyl)pentane-2,4-dione CAS No. 53446-74-5

3-(2,2,2-Trichloro-1-hydroxyethyl)pentane-2,4-dione

Katalognummer: B14641469
CAS-Nummer: 53446-74-5
Molekulargewicht: 247.5 g/mol
InChI-Schlüssel: PGMPFGZMJVBFRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,2,2-Trichloro-1-hydroxyethyl)pentane-2,4-dione is a chemical compound with a complex structure that includes a trichloro group, a hydroxyethyl group, and a pentane-2,4-dione backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trichloro-1-hydroxyethyl)pentane-2,4-dione typically involves the reaction of trichloroacetaldehyde with acetylacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control the reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,2,2-Trichloro-1-hydroxyethyl)pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce less chlorinated derivatives .

Wissenschaftliche Forschungsanwendungen

3-(2,2,2-Trichloro-1-hydroxyethyl)pentane-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2,2,2-Trichloro-1-hydroxyethyl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The trichloro group and hydroxyethyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2,2,2-Trichloro-1-hydroxyethyl)imidazo[1,2-a]benzimidazole dihydrochlorides: These compounds have similar trichloro and hydroxyethyl groups but differ in their core structure.

    Trichloroacetaldehyde derivatives: Compounds with similar trichloro groups but different functional groups attached.

Uniqueness

3-(2,2,2-Trichloro-1-hydroxyethyl)pentane-2,4-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

53446-74-5

Molekularformel

C7H9Cl3O3

Molekulargewicht

247.5 g/mol

IUPAC-Name

3-(2,2,2-trichloro-1-hydroxyethyl)pentane-2,4-dione

InChI

InChI=1S/C7H9Cl3O3/c1-3(11)5(4(2)12)6(13)7(8,9)10/h5-6,13H,1-2H3

InChI-Schlüssel

PGMPFGZMJVBFRG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C(C(Cl)(Cl)Cl)O)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.